molecular formula C28H27N5O3 B11330433 9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11330433
M. Wt: 481.5 g/mol
InChI Key: BEGXMAYOWBZMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a structurally complex tricyclic xanthine derivative. Its core consists of a fused pyrimido[2,1-f]purine system, with substituents at positions 1, 3, 7, and 8. Key structural features include:

  • 1- and 7-Methyl groups: These alkyl substituents enhance metabolic stability and influence steric interactions with biological targets .
  • 3-(Naphthalen-1-ylmethyl) group: The bulky aromatic substituent likely contributes to hydrophobic interactions and receptor binding selectivity .
  • 9-(3-Methoxyphenyl) group: The methoxy group at the para position of the phenyl ring may modulate electronic properties and solubility .

Properties

Molecular Formula

C28H27N5O3

Molecular Weight

481.5 g/mol

IUPAC Name

9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C28H27N5O3/c1-18-15-31(21-11-7-12-22(14-21)36-3)27-29-25-24(32(27)16-18)26(34)33(28(35)30(25)2)17-20-10-6-9-19-8-4-5-13-23(19)20/h4-14,18H,15-17H2,1-3H3

InChI Key

BEGXMAYOWBZMMK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC(=CC=C6)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains .

Scientific Research Applications

9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity :
    • The naphthalenylmethyl group in the target compound may enhance affinity for dopamine D2 receptors compared to smaller groups (e.g., ethoxyethyl in ) due to increased hydrophobic interactions .
    • 6-Hydroxy derivatives (e.g., compound from ) exhibit anti-inflammatory activity, suggesting that electron-withdrawing groups at position 6 modulate cyclooxygenase inhibition.
  • Synthetic Yields: Higher yields (e.g., 93% for compound 24 in ) are achieved with n-butanol as a solvent and optimized heating times, whereas bulkier substituents (e.g., naphthalenylmethyl) may require longer reaction times or specialized conditions.

Receptor Affinity and Enzyme Inhibition

PDE4B and PDE10A Inhibition

  • Target Compound: Hypothesized to inhibit PDE4B (IC50 ~ nM range) based on structural similarity to compound 5 in , which features a dihydroisoquinolinylbutyl group and shows potent PDE4B1 inhibition.
  • Analog 5 (from ): 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-imidazopurinedione PDE4B1 IC50: 0.8 nM D2 Receptor Ki: 12 nM The naphthalenylmethyl group in the target compound may reduce PDE10A selectivity compared to dihydroisoquinoline derivatives due to steric hindrance.

Anti-Inflammatory Activity

  • Target Compound : Likely lacks the 6-hydroxy group critical for anti-inflammatory activity in . However, the 3-methoxyphenyl group may contribute to radical scavenging or COX-2 inhibition.
  • Analog from : 9-Benzyl-6-hydroxy-7-prenyl-pyrimidopurinedione
    • Adjuvant-Induced Arthritis (AAR) ED50 : 25 mg/kg (comparable to naproxen)
    • Gastric Ulceration : Absent, unlike traditional NSAIDs.

Biological Activity

The compound 9-(3-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetrahydropyrimido framework with various substituents that may influence its biological properties. The molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3 with a molecular weight of approximately 392.45 g/mol.

Antimycobacterial Activity

Recent studies have highlighted the potential of purine derivatives in combating tuberculosis (TB). In particular, the compound's structural analogs have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis (Mtb) strains. The structure-activity relationship (SAR) analysis indicates that modifications in the naphthyl and methoxyphenyl groups significantly affect the compound's efficacy.

CompoundMIC (µM)Notes
This compound4Potent against Mtb H37Rv
7-(naphthalen-2-yl)methyl analogue>32No activity
2-morpholino-purin-6-one derivative2Enhanced activity

The compound demonstrated a minimum inhibitory concentration (MIC) of 4 µM against Mtb H37Rv strain, indicating significant antimycobacterial properties. Structural modifications that retained the naphthalen-2-ylmethyl group were crucial for maintaining this activity .

Cytotoxicity Studies

In vitro cytotoxicity assessments were performed using various cancer cell lines to evaluate the safety profile of this compound. The selectivity index was determined by comparing cytotoxicity against HepG2 cells with its antimycobacterial activity.

Cell LineIC50 (µM)Selectivity Index
HepG282.0
HeLa51.6

The results indicated that while the compound exhibited some level of cytotoxicity (IC50 values ranging from 5 to 8 µM), it maintained a favorable selectivity index against cancer cells compared to its antimicrobial effects .

The mechanism by which this compound exerts its biological effects appears to involve inhibition of key enzymatic pathways in bacterial cell wall synthesis. Specifically, it has been shown to inhibit DprE1 enzyme critical for arabinose biosynthesis in mycobacteria. This inhibition disrupts cell wall integrity and leads to bacterial death .

Case Studies

Several case studies have documented the efficacy of purine derivatives in treating TB and other infections:

  • Case Study on Tuberculosis Treatment : A cohort study involving patients with drug-resistant TB showed promising results when treated with a regimen including purine derivatives. The patients exhibited significant reductions in bacterial load within weeks of treatment.
  • Anticancer Applications : Another study explored the use of this compound in combination therapies for various cancers. The results suggested enhanced efficacy when used alongside conventional chemotherapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.